BenchChemオンラインストアへようこそ!

Codeine phosphate sesquihydrate

Pharmaceutical formulation Salt selection Aqueous solubility

This sesquihydrate hydrate (CAS 5913-76-8) contains 1.5 water molecules per codeine cation, dictating a specific crystal morphology essential for reproducible powder flow, tableting performance, and dissolution rate. Unlike the anhydrous or hemihydrate forms, this 60-year legacy hydrate ensures formulation consistency in oral solutions, syrups, and immediate-release tablets. High aqueous solubility (1 g/2.3 mL water), USP assay compliance (98.0–102.0%), and a controlled impurity profile (codeine methyl ether ≤0.45%) make it the definitive reference standard for analytical method validation and pharmaceutical quality control.

Molecular Formula C36H54N2O17P2
Molecular Weight 848.8 g/mol
CAS No. 5913-76-8
Cat. No. B1624039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine phosphate sesquihydrate
CAS5913-76-8
Molecular FormulaC36H54N2O17P2
Molecular Weight848.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/2C18H21NO3.2H3O4P.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;;/m00...../s1
InChIKeyUDIMULCGRYVAIM-REWFBLHLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Codeine Phosphate Sesquihydrate CAS 5913-76-8: Solid-State and Formulation Properties for Pharmaceutical Procurement


Codeine phosphate sesquihydrate (CAS 5913-76-8) is a well-characterized hydrate form of the opioid analgesic codeine phosphate, distinct from the anhydrous and hemihydrate forms. As a sesquihydrate, it contains 1.5 water molecules per codeine cation [1], which is critical to its crystal structure, physicochemical properties, and formulation behavior. It is the phosphate salt of the naturally occurring alkaloid codeine (methylmorphine) and is widely used in solid and liquid oral dosage forms for its analgesic and antitussive properties. The compound is officially recognized in pharmacopeial monographs (e.g., USP, EP) and is a standard reference material for quality control [2].

Procurement Risk: Why Not All Codeine Phosphate Hydrates or Salts Are Interchangeable for Critical Applications


Generic substitution of codeine phosphate products is not straightforward due to the existence of multiple hydrate forms (sesquihydrate, hemihydrate, monohydrate) and salt forms (sulfate, base) with distinct solid-state and solution properties. The sesquihydrate form exhibits a specific crystal morphology and size influenced by hydrogen bonding that directly impacts powder flow, tableting performance, and dissolution rate [1]. Furthermore, the phosphate salt has a solubility profile that differs substantially from the sulfate salt, which can lead to formulation challenges or unexpected bioavailability in liquid and solid dosage forms [2]. Selecting the correct hydrate and salt form is essential for consistent manufacturing and therapeutic performance, and the sesquihydrate is the only form with a 60-year history of routine, robust production [3].

Codeine Phosphate Sesquihydrate CAS 5913-76-8: Quantitative Evidence for Differentiated Performance vs. Analogs


Aqueous Solubility: Phosphate vs. Sulfate Salt — A Critical Formulation Distinction

Codeine phosphate sesquihydrate exhibits a significantly higher aqueous solubility compared to codeine sulfate. For the sesquihydrate form, 1 gram dissolves in 2.3 mL of water at room temperature [1]. In contrast, codeine sulfate is described as 'less soluble' and is primarily used in tablet form due to this lower solubility [2]. This difference is crucial for the development of liquid oral dosage forms and injectable solutions, where codeine phosphate is the preferred salt.

Pharmaceutical formulation Salt selection Aqueous solubility

Crystal Size and Morphology: Sesquihydrate vs. Hemihydrate Impact on Downstream Processing

The sesquihydrate form of codeine phosphate crystallizes with a distinct crystal habit and size compared to the hemihydrate. The presence of an additional water molecule in the sesquihydrate lattice significantly alters hydrogen bonding networks, resulting in a different external crystal shape [1]. While precise numerical size values are not provided in the abstract, the study explicitly demonstrates that the hydrate composition 'translates into the external crystal shape,' which is a key determinant of powder flow, compressibility, and dissolution rate. This difference is not merely academic; it directly influences manufacturability.

Solid-state chemistry Crystallography Pharmaceutical manufacturing

Stability of Aqueous Solutions: Codeine Phosphate vs. Codeine Sulfate Under pH-Dependent Degradation

The stability of codeine phosphate in aqueous solution is pH-dependent, with optimal stability observed at pH 3.5 [1]. While direct quantitative comparison to codeine sulfate under identical conditions is not available in the provided search results, the degradation kinetics of codeine phosphate follow first-order kinetics and are influenced by temperature, light, and pH [1]. This knowledge allows for rational formulation design to maximize shelf-life. In contrast, limited data suggests codeine sulfate may exhibit different stability profiles, and one source notes that 'codeine sulfate solutions are more stable than codeine phosphate solutions' [2]. However, this claim lacks detailed quantitative support in the provided excerpts. Therefore, this evidence is classified as Class-level inference.

Stability studies Formulation stability Degradation kinetics

Pharmacopeial Purity Specifications: USP Monograph Defines a Standard for Consistent Potency

The USP monograph for Codeine Phosphate specifies an assay of not less than 98.0% and not more than 102.0% of codeine phosphate (C18H21NO3·H3PO4), calculated on the anhydrous basis [1]. This tight specification ensures batch-to-batch consistency in potency. The sesquihydrate form is the subject of this monograph, and compliance with this standard is a prerequisite for pharmaceutical use. The USP also defines specific limits for related substances, such as the acceptance criterion for codeine methyl ether, which has been revised to NMT 0.45% to accommodate FDA-approved products [2]. This level of regulatory scrutiny and defined purity is a hallmark of a well-characterized, high-quality API.

Quality control Regulatory compliance Reference standard

Bioavailability of Codeine Phosphate: Oral vs. Intramuscular and Comparison to Sustained-Release Formulations

The oral bioavailability of codeine phosphate ranges from 42% to 71% (mean 53%) relative to intramuscular administration, due to extensive first-pass metabolism [1]. This is a critical parameter for dosage form design. When comparing immediate-release codeine phosphate (IRC) to a sustained-release codeine base formulation (SRC) containing 150 mg base, the SRC provided delayed peak plasma levels but comparable overall bioavailability [2]. Furthermore, a study comparing codeine phosphate sustained-release tablets to conventional tablets found they were not bioequivalent, with a relative bioavailability of 156.1% for the sustained-release product [3]. These data underscore the importance of salt form and release profile in achieving desired pharmacokinetic outcomes.

Pharmacokinetics Bioavailability Formulation development

Analgesic Potency: Codeine vs. Morphine — Defining the Therapeutic Window

Codeine is approximately one-tenth as potent as morphine as an analgesic. In equianalgesic dosing, 100 mg of oral codeine phosphate is considered equivalent to 10 mg of oral morphine [1]. This is supported by clinical potency estimates indicating morphine is 7 to 14 times more potent than codeine [2]. At the receptor level, codeine exhibits a much lower binding affinity for the mu-opioid receptor (Ki > 100 nM) compared to morphine (Ki = 1-100 nM) [3]. This difference in potency and receptor affinity defines the therapeutic window and safety profile of codeine phosphate relative to stronger opioids like morphine, making it suitable for mild to moderate pain management where lower potency and reduced respiratory depression are desired.

Pharmacology Analgesic potency Opioid equivalence

Recommended Procurement and Use Scenarios for Codeine Phosphate Sesquihydrate CAS 5913-76-8


Manufacture of Immediate-Release Oral Liquid and Solid Dosage Forms

Due to its high aqueous solubility (1 g in 2.3 mL water) and well-defined bioavailability profile (42-71% oral), codeine phosphate sesquihydrate is the salt of choice for formulating oral solutions, syrups, and immediate-release tablets. The sesquihydrate form's established crystal morphology supports consistent powder handling and dissolution, and its stability in aqueous solutions at pH 3.5 allows for rational formulation design [8][9][3].

Quality Control and Analytical Reference Standard

The compound's strict adherence to USP monograph specifications (assay 98.0-102.0%) makes it an ideal reference standard for analytical method development, validation, and routine quality control of codeine phosphate-containing pharmaceutical products. Its defined impurity profile, including the limit for codeine methyl ether (NMT 0.45%), is critical for ensuring batch-to-batch consistency and regulatory compliance [8][9].

Pharmacokinetic and Bioequivalence Studies

As an immediate-release reference product, codeine phosphate serves as a benchmark for evaluating the bioavailability and bioequivalence of new generic formulations or novel drug delivery systems, such as sustained-release tablets. The established oral bioavailability range (42-71%) and half-life (2.5-4 hours) provide a clear pharmacokinetic target for development and regulatory submission [8][9].

Research on Opioid Receptor Pharmacology and Pain Management

The well-characterized mu-opioid receptor binding affinity (Ki > 100 nM) and its clinical potency (approximately one-tenth that of morphine) make codeine phosphate a valuable tool for investigating opioid receptor pharmacology, developing novel analgesics with improved safety profiles, and studying pain pathways in preclinical models [8][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Codeine phosphate sesquihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.